3-(Methylsulfanyl)butan-2-ol

Descripción general

Descripción

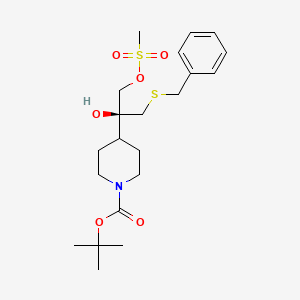

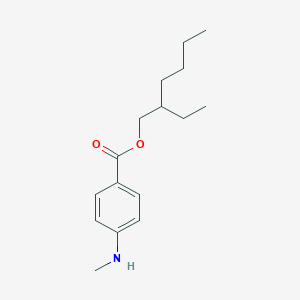

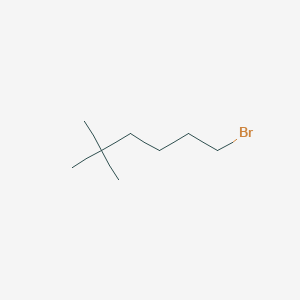

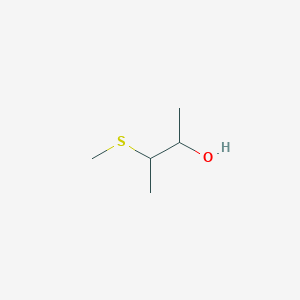

“3-(Methylsulfanyl)butan-2-ol” is a chemical compound with the molecular formula C5H12OS . It is also known as “3-Sulfanyl-2-methylbutan-1-ol” and "2-methyl-3-sulfanyl-butan-1-ol" .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, the synthesis of similar compounds often involves multiple steps . For example, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway . One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation .Molecular Structure Analysis

The molecular structure of “this compound” consists of 5 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom . The InChI code for this compound is "InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3" .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, similar compounds like butan-2-ol undergo reactions such as dehydration . In this process, the alcohol is protonated by the acid catalyst, the protonated alcohol loses a water molecule to give a carbocation, and the carbocation formed loses a hydrogen ion and forms a double bond .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 120.22 .Aplicaciones Científicas De Investigación

Application in Liquid-Liquid Equilibria Studies

3-(Methylsulfanyl)butan-2-ol, as part of the broader family of butanols, has been studied in the context of liquid-liquid equilibria. Sharma et al. (1994) explored the equilibria of water with various butanols, including butan-1-ol and 3-methyl-1-butanol, to understand their solvent and fuel additive properties (Sharma et al., 1994). Similarly, Domańska and Marciniak (2007) investigated the liquid-liquid equilibria of butan-1-ol with different solvents, providing insights into the solubility and miscibility of butanol compounds (Domańska & Marciniak, 2007).

Catalytic Decomposition

Arsalane et al. (1996) studied the catalytic properties of a material synthesized using butan-2-ol, focusing on its ability to catalyze the production of methyl ethyl ketone and butenes. This research highlights the potential of butan-2-ol derivatives in catalysis (Arsalane et al., 1996).

Isomerization Studies

Chin et al. (1988) conducted research on the isomerization of allylic alcohols like but-3-en-2-ol to butan-2-one, demonstrating the reactivity of butanol derivatives under the influence of iridium and rhodium complexes (Chin et al., 1988).

Research in Organic Chemistry

Baeva et al. (2019) investigated the reaction of butan-2-one with formaldehyde and sodium methanethiolate, leading to the formation of various ketosulfides and hydroxysulfides, which demonstrates the chemical versatility of butanol derivatives (Baeva et al., 2019).

Substrate Specificity Studies

Dickinson and Dalziel (1967) explored the substrate specificities of alcohol dehydrogenases with butan-2-ol, contributing to the understanding of enzymatic interactions with butanol compounds (Dickinson & Dalziel, 1967).

Chiral Ionic Liquids Research

Blasius et al. (2021) studied the chiral recognition of butan-2-ol in ionic liquids, providing insights into the interactions between chiral molecules and alcohols (Blasius et al., 2021).

Mecanismo De Acción

Target of Action

It is known to be a volatile organic compound found in various natural sources .

Biochemical Pathways

3-(Methylsulfanyl)butan-2-ol is a metabolite found in several species, including Coffea arabica, Poncirus trifoliata, Lynx rufus, Passiflora edulis, Felis catus, and Panthera pardus

Safety and Hazards

This compound is classified as a flammable liquid and vapor. It may cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

Análisis Bioquímico

Biochemical Properties

The role of 3-(Methylsulfanyl)butan-2-ol in biochemical reactions is not well established. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation

Propiedades

IUPAC Name |

3-methylsulfanylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-4(6)5(2)7-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCVPLQEQJRBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541406 | |

| Record name | 3-(Methylsulfanyl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161528-03-6 | |

| Record name | 3-(Methylsulfanyl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3048143.png)